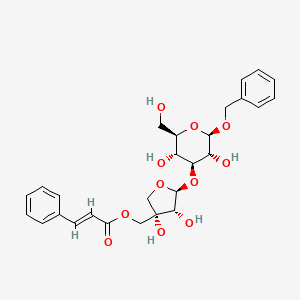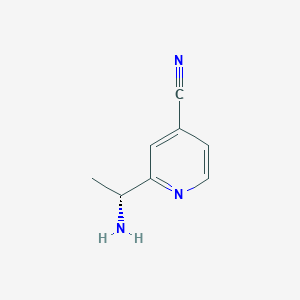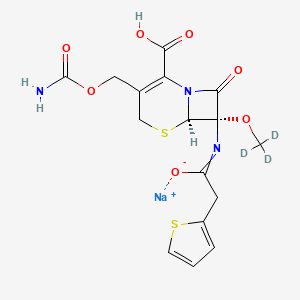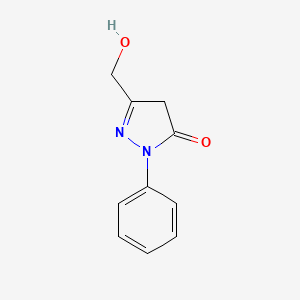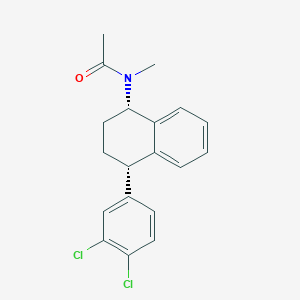
Sertraline-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sertraline-N-methylacetamide is a derivative of sertraline, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily as an antidepressant. This compound retains the core structure of sertraline but includes an additional N-methylacetamide group, which may influence its pharmacological properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sertraline-N-methylacetamide typically involves the N-methylation of sertraline. This can be achieved through various synthetic routes, including:
Direct N-methylation: Using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate.
Reductive amination: Reacting sertraline with formaldehyde and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Sertraline-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce secondary amines.
Aplicaciones Científicas De Investigación
Sertraline-N-methylacetamide has various applications in scientific research, including:
Chemistry: Used as a reference compound in analytical chemistry for method development and validation.
Biology: Studied for its potential effects on neurotransmitter systems and receptor binding.
Medicine: Investigated for its antidepressant and anxiolytic properties, similar to sertraline.
Industry: Utilized in the development of new pharmaceuticals and as an intermediate in chemical synthesis.
Mecanismo De Acción
The mechanism of action of Sertraline-N-methylacetamide is likely similar to that of sertraline. It selectively inhibits the reuptake of serotonin at the presynaptic neuronal membrane, thereby increasing serotonergic activity. This action is mediated through binding to the serotonin transporter (SERT), leading to enhanced serotonin levels in the synaptic cleft and improved mood regulation .
Comparación Con Compuestos Similares
Similar Compounds
Sertraline: The parent compound, widely used as an antidepressant.
Fluoxetine: Another SSRI with a similar mechanism of action.
Citalopram: An SSRI with a different chemical structure but similar pharmacological effects.
Uniqueness
Sertraline-N-methylacetamide is unique due to the presence of the N-methylacetamide group, which may alter its pharmacokinetics and pharmacodynamics compared to sertraline. This modification could potentially lead to differences in efficacy, side effects, and therapeutic applications.
Propiedades
Fórmula molecular |
C19H19Cl2NO |
|---|---|
Peso molecular |
348.3 g/mol |
Nombre IUPAC |
N-[(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-N-methylacetamide |
InChI |
InChI=1S/C19H19Cl2NO/c1-12(23)22(2)19-10-8-14(15-5-3-4-6-16(15)19)13-7-9-17(20)18(21)11-13/h3-7,9,11,14,19H,8,10H2,1-2H3/t14-,19-/m0/s1 |
Clave InChI |
VVNSLNBJUXUABM-LIRRHRJNSA-N |
SMILES isomérico |
CC(=O)N(C)[C@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl |
SMILES canónico |
CC(=O)N(C)C1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(((1R,5S)-9-(Benzo[b]thiophen-2-yl)-8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)methyl)benzonitrile](/img/structure/B13443510.png)
![(11beta,16alpha)-21-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-11,16,17-trihydroxy-pregna-1,4-diene-3,20-dione](/img/structure/B13443512.png)
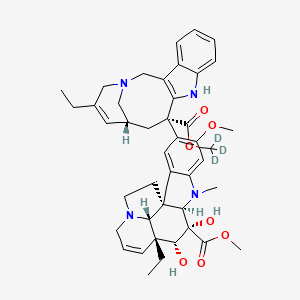
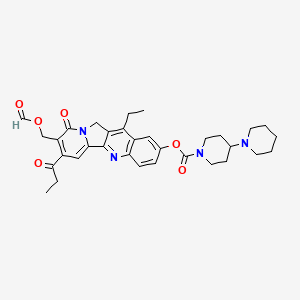
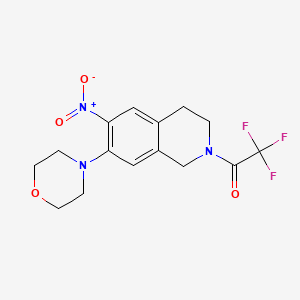
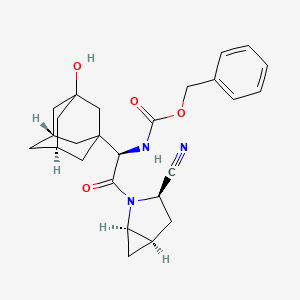

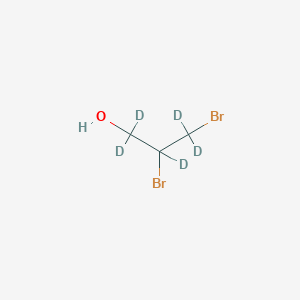
![[9-[10-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]decyl]-9-azabicyclo[3.3.1]nonan-3-yl] N-(2,5-dimethoxyphenyl)carbamate](/img/structure/B13443535.png)
